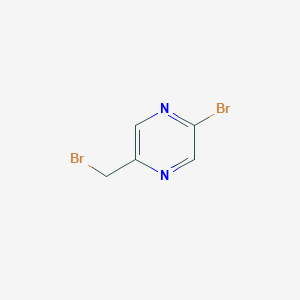

![molecular formula C23H25N3O3 B2526347 2-[4-(丙-2-基)苯氧基]-1-[3-(喹喔啉-2-基氧基)吡咯烷-1-基]乙烷-1-酮 CAS No. 2097912-94-0](/img/structure/B2526347.png)

2-[4-(丙-2-基)苯氧基]-1-[3-(喹喔啉-2-基氧基)吡咯烷-1-基]乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

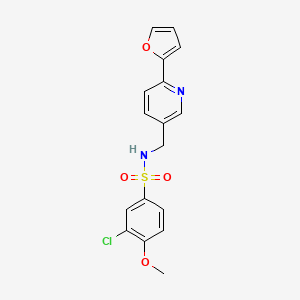

The compound "2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one" is a complex organic molecule that likely exhibits significant biological activity due to the presence of a quinoxaline moiety and a pyrrolidine ring. Quinoxaline derivatives have been extensively studied for their potential antitumor properties, as seen in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives which have shown cytotoxic activity against cancer cell lines . The presence of a pyrrolidine ring is also noteworthy, as it is a common feature in many biologically active compounds, including those with antitumor activity .

Synthesis Analysis

The synthesis of related quinoxaline derivatives often involves multi-step pathways starting from simple precursors like 2-nitroaniline . For instance, the synthesis of pyrrolo[1,2-a]quinoxaline can be achieved almost quantitatively by treating 1-(2-isocyanophenyl)pyrrole with a catalytic amount of boron trifluoride . Similarly, the integration of transition metal-catalyzed reactions has been employed to synthesize polysubstituted pyrrolines and pyrrolidines, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of nitrogen atoms within the quinoxaline ring, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of a related compound, 2-(7,8-diphenyl-1H-imidazo[4,5-f]quinoxalin-2-yl)phenol, reveals an intramolecular O—H∙∙∙N hydrogen bond and π–π interactions, which are critical for the stability of the molecule . These structural features are likely to be relevant to the compound of interest as well.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including Lewis acid-catalyzed reactions to form hydroxyalkyl derivatives . The presence of a phenoxymethyl group in the compound suggests that it could also participate in reactions such as Pd-catalyzed allylic substitution, which is a common transformation in the synthesis of phenolic derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one" are not detailed in the provided papers, we can infer that the compound may exhibit properties similar to those of related quinoxaline and pyrrolidine derivatives. These properties include moderate to good solubility in organic solvents, potential for crystallization, and the ability to form stable solid-state structures through hydrogen bonding and π–π interactions . The biological activity of the compound may also be inferred from the potent cytotoxic activity against cancer cell lines demonstrated by similar compounds .

科学研究应用

抗癌特性

喹喔啉衍生物因其潜在的抗肿瘤活性而在癌症研究中引起了关注。研究人员探索了该化合物对癌细胞系的细胞毒性作用,包括其抑制细胞增殖和诱导细胞凋亡的能力。 关于其作用机制和特定靶点的进一步研究正在进行中 .

抗氧化活性

喹喔啉骨架表现出抗氧化特性,这对对抗氧化应激相关的疾病至关重要。研究表明,某些喹喔啉衍生物,包括与我们的化合物密切相关的衍生物,具有很强的抗氧化活性。 这些分子清除自由基,保护细胞免受氧化损伤 .

抗菌作用

喹喔啉已显示出对细菌、真菌和寄生虫的抗菌潜力。我们的化合物可能表现出类似的作用,使其成为新型抗菌剂的候选药物。 研究人员正在研究其对特定病原体的疗效,并探索潜在的作用机制 .

抗炎活性

炎症在包括自身免疫性疾病在内的各种疾病中起着核心作用。喹喔啉类化合物因其抗炎作用而被研究。 我们的化合物可能潜在调节炎症通路,在类风湿性关节炎或炎症性肠病等疾病中提供治疗益处 .

神经保护特性

中枢神经系统容易受到氧化应激和神经退行性疾病的影响。喹喔啉衍生物已被评估其神经保护作用。 我们的化合物可能通过减少氧化损伤、增强神经元存活或调节神经递质系统来提供神经保护 .

抗糖尿病潜力

鉴于糖尿病患病率的上升,研究人员正在探索新型抗糖尿病药物。喹喔啉类化合物已显示出改善胰岛素敏感性、葡萄糖代谢和脂质谱的希望。 我们的化合物可能有助于开发治疗糖尿病的新疗法 .

属性

IUPAC Name |

2-(4-propan-2-ylphenoxy)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16(2)17-7-9-18(10-8-17)28-15-23(27)26-12-11-19(14-26)29-22-13-24-20-5-3-4-6-21(20)25-22/h3-10,13,16,19H,11-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGXEOOBDZCLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

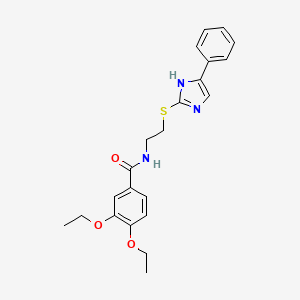

![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)

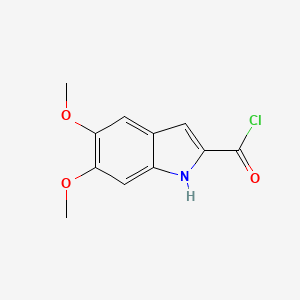

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)

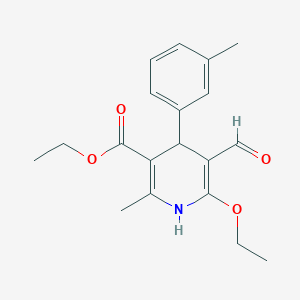

![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)

![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)